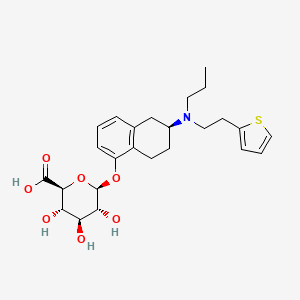

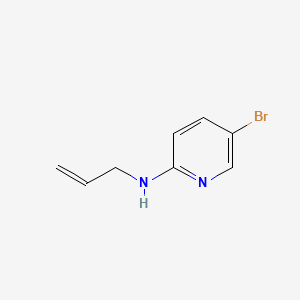

![molecular formula C12H14ClNO B599718 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-93-4](/img/structure/B599718.png)

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Vue d'ensemble

Description

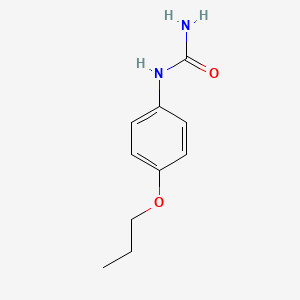

6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO . It is also known as 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride .

Molecular Structure Analysis

The molecular structure of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is characterized by a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The compound has a bisbenzannulated [5,5]-spiroketals skeleton .Physical And Chemical Properties Analysis

The molecular weight of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is 260.16 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 259.0530695 g/mol .Applications De Recherche Scientifique

Sigma Ligands Affinity and Selectivity

- Moltzen et al. (1995) studied compounds related to "6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]" for their affinity and selectivity as sigma ligands. They found that structural factors significantly influence sigma 1/sigma 2 affinity and selectivity within this class of compounds. The research highlighted the importance of the N-substituent in these spiro-piperidines for both affinity and selectivity towards sigma binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

- Klioze et al. (1977) synthesized N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines] and reported their activity as antitetrabenazine, suggesting potential applications in the central nervous system. They found that compounds with a basic nitrogen atom displayed significant antitetrabenazine activity (Klioze, Bauer, & Geyer, 1977).

Diuretic and Antihypertensive Properties

- Another study by Klioze et al. (1978) synthesized N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and evaluated their diuretic and antihypertensive activities. They discovered that benzenesulfenamide 3 had significant diuretic and antihypertensive activity in rats, highlighting a potential application in treating hypertension (Klioze & Novick, 1978).

Neurokinin Receptor Antagonists

- Kubota et al. (1998) designed and synthesized a spiro-substituted piperidine compound, YM-35375, as a neurokinin receptor antagonist. Their research indicated that YM-35375 showed potent inhibitory activity against neurokinin-induced bronchoconstriction in guinea pigs, suggesting its potential as a lead compound for novel NK2 receptor antagonists or NK1-NK2 dual antagonists (Kubota et al., 1998).

Radioiodinated Ligand for Imaging

- Chen et al. (2010) synthesized and evaluated a radioiodinated spiropiperidine ligand, [125I]Spiro-I, as a potential SPECT tracer for imaging of σ1 receptors. The study provided insights into the potential use of this compound in specific receptor imaging, highlighting its specificity and selectivity (Chen et al., 2010).

Propriétés

IUPAC Name |

5-chlorospiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXYKNXUHGGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676402 | |

| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | |

CAS RN |

180160-93-4 | |

| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

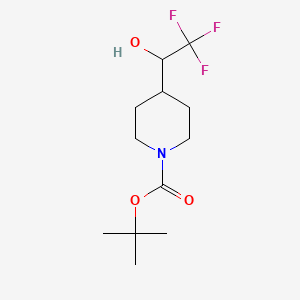

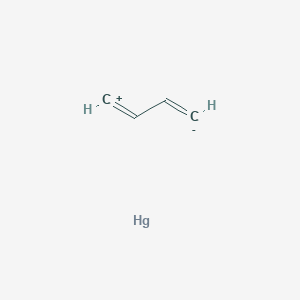

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)